molecular formula C9H11BN2O2 B593929 1,3-Dimethylindazole-5-boronic acid CAS No. 1310404-48-8

1,3-Dimethylindazole-5-boronic acid

Cat. No.: B593929
CAS No.: 1310404-48-8
M. Wt: 190.009
InChI Key: GEHXIYBDMKEJIX-UHFFFAOYSA-N
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Description

1,3-Dimethylindazole-5-boronic acid: is a boronic acid derivative with the molecular formula C9H11BN2O2. It is a solid compound that is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethylindazole-5-boronic acid can be synthesized through several methods. One common approach involves the borylation of 1,3-dimethylindazole. This process typically uses a palladium catalyst and bis(pinacolato)diboron as the boron source . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethylindazole-5-boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 1,3-dimethylindazole-5-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 2-Thienylboronic acid

Comparison: 1,3-Dimethylindazole-5-boronic acid is unique due to its indazole core, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity profiles .

Properties

IUPAC Name

(1,3-dimethylindazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-6-8-5-7(10(13)14)3-4-9(8)12(2)11-6/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHXIYBDMKEJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(N=C2C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-48-8
Record name 1,3-Dimethyl-1H-indazole-5-boronic acid
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